1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate
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Overview
Description
1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a nitrophenyl group, a dihydroxyphenyl group, and a hydroxyethyl carbamate moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate typically involves multiple steps, including the formation of the nitrophenyl and dihydroxyphenyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. For example, the use of protecting groups and selective deprotection steps are crucial in the synthesis process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate include:
- 1-(2-nitrophenyl)ethyl phosphate esters
- 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N,N’-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydro-2,3-naphthalenedicarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H18N2O7 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C17H18N2O7/c1-10(12-4-2-3-5-13(12)19(24)25)26-17(23)18-9-16(22)11-6-7-14(20)15(21)8-11/h2-8,10,16,20-22H,9H2,1H3,(H,18,23)/t10?,16-/m0/s1 |
InChI Key |
NPSOVAJKABVLMR-CSPPYYTDSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC[C@@H](C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCC(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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